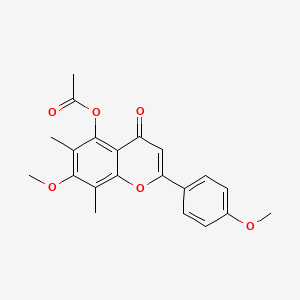

Eucalyptin acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eucalyptin acetate is a compound with the molecular formula C21H20O6 and a molecular weight of 368.4 g/mol . It is a type of flavonoid and is isolated from the branches of Eucalyptus globulus .

Molecular Structure Analysis

The IUPAC name for this compound is [7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate . The InChI Key is XCJBAXUKWUWAJL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Applications De Recherche Scientifique

Overview of Eucalyptus Plantations and Environmental Impacts

Eucalyptus species, from which Eucalyptin acetate is derived, have been extensively researched for their ecological and environmental impacts. The widespread cultivation of Eucalyptus has raised concerns regarding water use, biodiversity, and ecosystem health. Calder (1986) discusses the water use characteristics of eucalypts, noting potential adverse effects on hydrology when planted in areas with shallow water tables, while also outlining a research program to fully assess the implications of afforestation with Eucalyptus in South India (Calder, 1986).

Eucalyptus and Climate Change

The interaction between Eucalyptus species and climate change is complex. Booth et al. (2015) review studies on the impact of climate change on Eucalyptus, highlighting the species' adaptability and the potential consequences for native forests in Australia. The review suggests that Eucalyptus species' intrinsic adaptability may play a crucial role in their survival amid changing climatic conditions, emphasizing the importance of considering species-specific responses in climate change studies (Booth et al., 2015).

Eucalyptol as a Multi-purpose Product

Eucalyptol, a major component of Eucalyptus oil, has garnered attention for its versatility. Campos and Berteina‐Raboin (2022) highlight eucalyptol's utility across various applications, from treating disorders to serving as a green solvent in chemical syntheses. The review details eucalyptol's effectiveness in coupling reactions and its potential as a sustainable alternative in synthesis laboratories, underscoring the compound's environmental and medicinal applications (Campos & Berteina‐Raboin, 2022).

Seed Dispersal and Eucalyptus Plantations

Eucalypt species' limited dispersal capabilities have significant implications for their adaptation to climate change. Booth (2017) reviews the potential for natural eucalypt stands to migrate in response to climate change, concluding that the likely dispersal rate is minimal. This limited mobility underscores the challenges eucalypt species face in adapting to rapidly changing environmental conditions and highlights the need for conservation strategies that consider these limitations (Booth, 2017).

Mécanisme D'action

Target of Action

Eucalyptin acetate, also known as 1,8-cineole, is a major constituent of eucalyptus species . Its primary targets are the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These targets play a crucial role in the immune response, inflammation, and mucus hypersecretion .

Mode of Action

This compound interacts with its targets by inducing IRF3 and controlling NF-κB, which results in the decrease of mucin genes (MUC2, MUC19) . This interaction leads to the inhibition of reactive oxygen species (ROS)-mediated mucus hypersecretion . At relevant plasma concentrations (1.5 µg/ml), this compound strongly and significantly inhibits lipopolysaccharide (LPS)-stimulated cytokines .

Propriétés

IUPAC Name |

[7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJBAXUKWUWAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)